2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C9H9BrO2. This compound is part of the cyclohexa-2,5-dien-1-one family, which is known for its unique structural properties and reactivity. The presence of bromine, ethylidene, and methoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclohexadienone derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in anhydrous ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted cyclohexa-2,5-dien-1-one derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced cyclohexadienone derivatives.
Scientific Research Applications
2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted cyclohexadienone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethylidene and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with different substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains a bromine atom and similar aromatic structure but with different functional groups
Uniqueness
2-Bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
55182-56-4 |
---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-4-ethylidene-6-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H9BrO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5H,1-2H3 |
InChI Key |
MXMGNURPEJCKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C=C(C(=O)C(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.